![molecular formula C24H17N3O2 B5052951 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
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Overview
Description
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline, also known as MOQ, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been studied for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been shown to have anticancer properties by inducing apoptosis in cancer cells. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been shown to induce the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins in cancer cells, leading to cell death.
Biochemical and Physiological Effects
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been shown to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anticancer properties, 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been shown to have antioxidant and anti-inflammatory effects. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is its ease of synthesis, which makes it readily available for use in laboratory experiments. 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that are used in cancer research. However, one limitation of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline. One area of interest is the development of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline-based materials for use in optoelectronics. Another area of interest is the investigation of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline and its potential applications in cancer research.
Synthesis Methods
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylhydrazine with 2-cyanobiphenyl to form 4-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbonitrile. The resulting compound is then reacted with 2-phenylquinoline in the presence of a base to form 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline.
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-phenylquinolin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-28-18-13-11-17(12-14-18)23-26-24(29-27-23)20-15-22(16-7-3-2-4-8-16)25-21-10-6-5-9-19(20)21/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRHXOXAEZAHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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